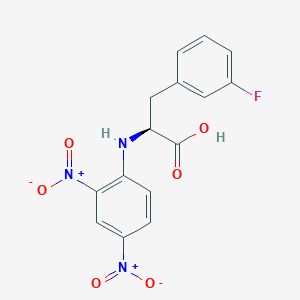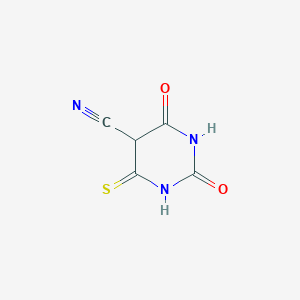
N-tert-Butyl-1,1-dichloro-1-methylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-1,1-dichloro-1-methylsilanamine is a chemical compound with the molecular formula C6H14Cl2NSi. It is a silanamine derivative, characterized by the presence of a tert-butyl group, two chlorine atoms, and a methyl group attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-Butyl-1,1-dichloro-1-methylsilanamine can be synthesized through the reaction of tert-butylamine with dichloromethylsilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
tert-Butylamine+Dichloromethylsilane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-1,1-dichloro-1-methylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products
Substitution: Products include N-tert-butyl-1,1-dialkoxy-1-methylsilanamine or N-tert-butyl-1,1-diamino-1-methylsilanamine.
Oxidation: Products may include silanol derivatives.
Reduction: Products may include silane derivatives.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-1,1-dichloro-1-methylsilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-1,1-dichloro-1-methylsilanamine involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-1,1-dimethylpropargylamine: Similar in structure but contains a propargyl group instead of chlorine atoms.
N-tert-Butyltrimethylsilylamine: Contains three methyl groups attached to silicon instead of chlorine and a methyl group.
Uniqueness
N-tert-Butyl-1,1-dichloro-1-methylsilanamine is unique due to the presence of both chlorine atoms and a tert-butyl group, which imparts distinct reactivity and steric properties compared to its analogs.
Eigenschaften
CAS-Nummer |
189620-02-8 |
|---|---|
Molekularformel |
C5H13Cl2NSi |
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
N-[dichloro(methyl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C5H13Cl2NSi/c1-5(2,3)8-9(4,6)7/h8H,1-4H3 |
InChI-Schlüssel |
XALTUQFHSPRDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N[Si](C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)

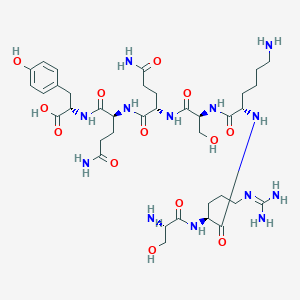

![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
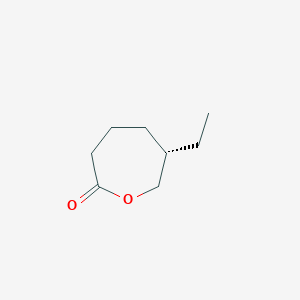
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
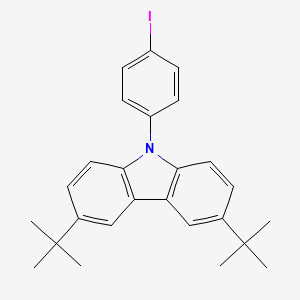
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
